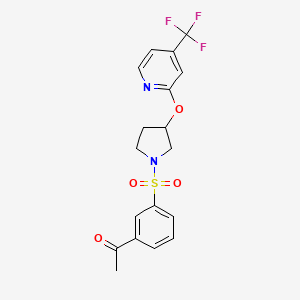

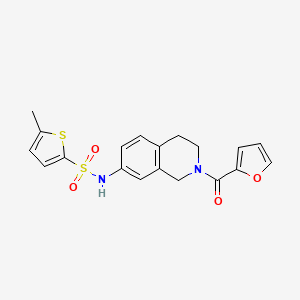

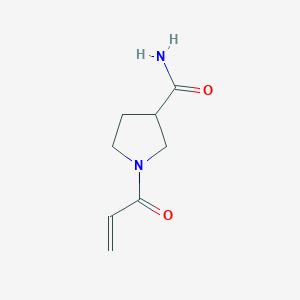

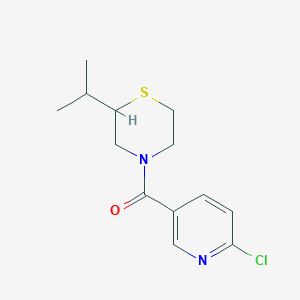

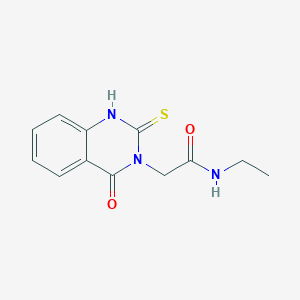

![molecular formula C8H11N3O2 B2421018 N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanecarboxamide CAS No. 1206987-29-2](/img/structure/B2421018.png)

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanecarboxamide is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. Oxadiazoles are known for their diverse biological activities and are frequently used in medicinal chemistry for drug development .

Applications De Recherche Scientifique

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanecarboxamide has several scientific research applications:

Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential therapeutic properties.

Biological Studies: The compound is studied for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Industrial Applications: It is used in the synthesis of various industrial chemicals and materials.

Safety and Hazards

The safety and hazards associated with a specific 1,2,4-oxadiazole derivative would depend on its exact structure. For example, N-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine, a related compound, is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it is harmful if swallowed .

Orientations Futures

The development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields, including medicinal chemistry, material science, and the development of high-energy molecules .

Mécanisme D'action

Target of Action

1,2,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of biological activities . They have been synthesized as anti-infective agents having anti-bacterial, anti-viral, and anti-leishmanial activities .

Mode of Action

It’s worth noting that oxadiazoles possess hydrogen bond acceptor properties , which could potentially influence their interaction with biological targets. The nitrogen atom in the oxadiazole ring has been found to be a stronger hydrogen bond acceptor than oxygen , which might play a role in its interaction with its targets.

Biochemical Pathways

1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been used in the development of novel class of peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists .

Result of Action

Some 1,2,4-oxadiazole derivatives have shown moderate nematocidal activity against meloidogyne incognita and anti-fungal activity to rhizoctonia solani . Certain compounds also showed strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) .

Méthodes De Préparation

The synthesis of N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanecarboxamide typically involves the reaction of amidoximes with carboxylic acids or their derivatives. One efficient method is the reaction of amidoximes with isatoic anhydrides in a NaOH-DMSO medium at ambient temperature . This method allows for the synthesis of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif without the need for protective groups .

Analyse Des Réactions Chimiques

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.

Comparaison Avec Des Composés Similaires

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanecarboxamide can be compared with other similar compounds, such as:

1,2,3-Oxadiazole: Another regioisomer of oxadiazole with different chemical properties and biological activities.

1,2,5-Oxadiazole: Known for its use in energetic materials due to its high thermal stability.

1,3,4-Oxadiazole: Commonly used in medicinal chemistry for its diverse biological activities.

Propriétés

IUPAC Name |

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c1-5-10-7(13-11-5)4-9-8(12)6-2-3-6/h6H,2-4H2,1H3,(H,9,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNTKEOBOJHSFER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CNC(=O)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3,5-Dimethyl-1-adamantyl)carbonyl]piperidine](/img/structure/B2420939.png)

![N-(1H-1,3-benzodiazol-2-yl)-2-[(3,5-dimethoxyphenyl)formamido]propanamide](/img/structure/B2420940.png)

![4-fluoro-2-methyl-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2420943.png)

![[(2R)-1-methylazetidin-2-yl]methanamine; bis(trifluoroacetic acid)](/img/structure/B2420944.png)

![1-(3,5-dimethoxyphenyl)-5-(4-ethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2420947.png)

![1-[(E)-4-(Dimethylamino)but-2-enoyl]-4-methylpiperidine-4-carbonitrile](/img/structure/B2420955.png)

![1-cyclopentyl-3-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)urea](/img/structure/B2420956.png)